molecular formula C17H20ClNO B14321840 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine CAS No. 110203-90-2

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine

Katalognummer: B14321840
CAS-Nummer: 110203-90-2
Molekulargewicht: 289.8 g/mol
InChI-Schlüssel: FCNUCGKSMXXRKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine is a chemical compound with a complex structure that includes a chlorophenyl group, a phenylethoxy group, and a methylethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine typically involves the reaction of 4-chlorophenyl and phenylethoxy intermediates with N-methylethanamine. The process may include steps such as halogenation, etherification, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce phenylethoxy amines.

Wissenschaftliche Forschungsanwendungen

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents.

    Phenylethoxy derivatives: Compounds with similar phenylethoxy groups but different amine groups.

Uniqueness

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

110203-90-2

Molekularformel

C17H20ClNO

Molekulargewicht

289.8 g/mol

IUPAC-Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N-methylethanamine

InChI

InChI=1S/C17H20ClNO/c1-17(20-13-12-19-2,14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,19H,12-13H2,1-2H3

InChI-Schlüssel

FCNUCGKSMXXRKJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.